molecular formula C8H10N2OS B12928183 (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 130182-33-1

(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Cat. No.: B12928183
CAS No.: 130182-33-1
M. Wt: 182.25 g/mol
InChI Key: YMUHOJCOIZSOIR-UHFFFAOYSA-N
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Description

(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is a chemical compound with the molecular formula C8H10N2OS It is a derivative of imidazo[2,1-b]thiazole, characterized by the presence of two methyl groups at positions 3 and 6, and a methanol group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminothiazole with acetone in the presence of a suitable catalyst to form the imidazo[2,1-b]thiazole ring system Subsequent methylation at positions 3 and 6 can be achieved using methyl iodide or similar reagents

Industrial Production Methods

Industrial production of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methyl groups and the methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

    Oxidation: Formation of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)carboxylic acid.

    Reduction: Formation of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methane.

    Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
  • (3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
  • 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Uniqueness

(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group at position 5. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

130182-33-1

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

(3,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

InChI

InChI=1S/C8H10N2OS/c1-5-4-12-8-9-6(2)7(3-11)10(5)8/h4,11H,3H2,1-2H3

InChI Key

YMUHOJCOIZSOIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=C(N12)CO)C

Origin of Product

United States

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